REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH-]=O.[Rh:11].[PH3:12]>C1(C)C=CC=CC=1>[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Rh:11].[PH3:12].[PH3:12].[Rh:11] |f:1.2,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CCCCCCC
|
Name
|
stainless steel
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After stirring for about 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
were preheated to a temperature of about 80° C. or within about 10° of the reaction temperature
|
Type
|
CUSTOM
|
Details
|
The reactor then was sealed
|
Type
|
CUSTOM
|
Details
|
flushed with 200 psi charges of a synthesis gas mixture of hydrogen and carbon monoxide
|
Type
|
ADDITION
|
Details
|
containing 50% hydrogen by volume
|
Type
|
CUSTOM
|
Details
|
The vessel then was pressured to 750 psi with the synthesis gas
|
Type
|
TEMPERATURE
|
Details
|
Continuous agitation was maintained
|
Type
|
CUSTOM
|
Details
|
The reaction was terminated at 300 psi after which the contents
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
[Rh]
|
Name
|
|
Type
|
product
|
Smiles
|
P
|
Name
|
|
Type
|
product
|
Smiles
|
P.[Rh]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH-]=O.[Rh:11].[PH3:12]>C1(C)C=CC=CC=1>[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Rh:11].[PH3:12].[PH3:12].[Rh:11] |f:1.2,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CCCCCCC
|
Name
|
stainless steel
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After stirring for about 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
were preheated to a temperature of about 80° C. or within about 10° of the reaction temperature
|
Type
|
CUSTOM
|
Details
|
The reactor then was sealed
|
Type
|
CUSTOM
|
Details
|
flushed with 200 psi charges of a synthesis gas mixture of hydrogen and carbon monoxide
|
Type
|
ADDITION
|
Details
|
containing 50% hydrogen by volume
|
Type
|
CUSTOM
|
Details
|
The vessel then was pressured to 750 psi with the synthesis gas
|
Type
|
TEMPERATURE
|
Details
|
Continuous agitation was maintained
|
Type
|
CUSTOM
|
Details
|
The reaction was terminated at 300 psi after which the contents
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
[Rh]
|
Name
|
|
Type
|
product
|
Smiles
|
P
|
Name
|
|
Type
|
product
|
Smiles
|
P.[Rh]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |